3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a reaction involving methoxybenzene and an appropriate halogenating agent.
Formation of the Piperidinone Intermediate: The next step involves the synthesis of the piperidinone intermediate, which can be achieved through a cyclization reaction of a suitable precursor.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinone intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(4-methylphenyl)propanamide: Lacks the piperidinone moiety.
3-(4-methoxyphenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)propanamide: Lacks the methyl group on the phenyl ring.
3-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)butanamide: Has an additional carbon in the alkyl chain.
Uniqueness
The presence of both the methoxyphenyl and piperidinone moieties in 3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide imparts unique structural and functional properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSAVNSQGDFHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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